Cobalt(II)-hydroxid (Co(OH)2)

Übersicht

Beschreibung

Hybrid Open Networks and Ferrimagnetism of Cobalt Hydroxide

A new layered cobalt succinate hybrid material has been synthesized, demonstrating the potential for cobalt hydroxide to form complex structures with interesting magnetic properties. The compound, Co4(OH)2(H2O)2(C4H4O4)3·2H2O, was prepared under hydrothermal conditions and analyzed using single-crystal X-ray diffraction, revealing a structure with 14-membered ring channels. Magnetization measurements indicate ferrimagnetic behavior below 10 K, suggesting potential applications in magnetic materials .

Hierarchical Cobalt Hydroxide Microspheres for Water Oxidation

Cobalt hydroxide carbonate hydrate with a 3D hierarchical structure has been synthesized, showing promise for catalyzing the oxygen evolution reaction (OER). The material's hollow urchin-like structure was created using a one-step hydrothermal method, and the influence of precursor surfactants and transitional metal doping on the morphology was studied. The resulting cobalt-based hydroxide composite electrodes exhibit robust electrochemical activity, which is attributed to their large surface areas and porous structure .

Synthesis and Characterization of Cobalt Chromium-Layered Double Hydroxide

Cobalt-chromium layered double hydroxide (CoCr LDH), along with α- and β- Co(OH)2, has been synthesized under various conditions. The CoCr LDH was modified with stearic acid and sodium stearate, leading to changes in basal spacing and particle size. The synthesis process and the resulting structural and optical properties were characterized using a range of spectroscopic and microscopic techniques. The study provides insights into the influence of reaction conditions on the properties of mixed hydroxides and amorphous materials .

Oxidation Process of Cobalt Hydroxide to Cobalt Oxides

The transformation of cobalt hydroxide (Co(OH)2) to cobalt oxides (Co3O4/CoOOH) at low temperatures was investigated. Factors such as the OH⁻:Co²⁺ ratio and aging time were found to influence the transformation process. The study revealed the formation of a hydrotalcite-like phase as an intermediate, which is crucial for synthesizing Co3O4. The research provides valuable information on the conditions required for the oxidation of Co(OH)2 to various cobalt oxide phases .

Structure and Magnetism of New Hybrid Cobalt Hydroxide Materials

The synthesis and magnetic properties of new complex cobalt hydroxyl oxalates have been explored. These materials exhibit a modified 2-D double layer hydroxide structure and show interesting magnetic behaviors, such as metamagnetic character and ferrimagnetic ordering. The study of these compounds contributes to the understanding of the relationship between structure and magnetism in cobalt hydroxide-based materials .

Magnetic Properties of Cobalt Hydroxide Nitrate Hydrate

Cobalt(II) hydroxide nitrate hydrate has been synthesized and characterized for its magnetic properties. The material exhibits low-dimensional magnetic behavior above 2.5 K, which is described in terms of Ising-like double chains with competing interactions. The study provides insights into the magnetic couplings between cobalt(II) ions and the potential for designing materials with specific magnetic properties .

Electro-Oxidation of Cobalt Hydroxide

The transformation of CoO and Co(OH)2 phases when oxidized at 90 °C in an alkaline medium has been studied. The majority product of this reaction is the Co3O4 phase, with CoOOH as a secondary product. The study shows that the Co3O4 phase results from the reaction of the CoOOH phase with Co²⁺ species in the electrolyte, facilitated by temperature. This research contributes to the understanding of the behavior of cobalt phases in electrochemical applications .

In Situ Fabrication of Cobalt Hydroxide for Glucose Detection

Cobalt hydroxides, Co(OH)2, were in situ fabricated on a metal-cobalt substrate using a hydrothermal method. The morphology of Co(OH)2 was found to be highly dependent on the solution used, with different morphologies showing potential for non-enzymatic glucose detection. The study demonstrates a new approach to fabricate Co(OH)2 directly on Co foil, simplifying electrode fabrication and enhancing electrochemical performance .

Amorphous Cobalt Hydroxide for Supercapacitors

Amorphous cobalt hydroxide (Co(OH)2) has been synthesized and shown to have superior pseudocapacitive performance compared to its crystalline counterpart. The amorphous Co(OH)2 nanostructures exhibit ultrahigh capacitance and long cycle life, highlighting the potential of amorphous materials in energy storage applications, particularly as supercapacitor electrode materials .

Conversion of Cobalt Hydroxide to Oxides and Catalytic Activity

The conversion of electrodeposited β-Co(OH)2 to CoOOH and Co3O4 has been studied, along with a comparison of their catalytic activity for the oxygen evolution reaction (OER). The conversion process retains the overall morphology but increases the surface roughness, which affects the electrochemically active area. The study suggests that the active species for the OER is the same on both CoOOH and Co3O4, with the latter showing superior catalytic activity when corrected for the electrochemically active area .

Wissenschaftliche Forschungsanwendungen

Flexible Elektroden für Superkondensatoren

Cobalt(II)-hydroxid-Nanoblätter können gleichmäßig auf flexiblem Kohlenstofffaserpapier beladen werden, um leichte Elektroden zu erzeugen. Diese sind besonders nützlich für die Herstellung flexibler Superkondensatoren, die aufgrund ihrer Flexibilität und elektrischen Konnektivität Anwendungen in der tragbaren Elektronik finden .

Katalyse bei der Sauerstoffentwicklungsreaktion (OER)

Die Kristallstruktur von Cobalt(II)-hydroxiden wie α-Co(OH)2 ist entscheidend für die katalytischen Aktivitäten. Wenn sie auf OER angewendet werden, zeigen bestimmte Cobalt(II)-hydroxide eine bessere katalytische Aktivität, die für Energiespeicher- und -umwandlungstechnologien unerlässlich ist .

Alkalische Zink-Ionen-Batterien

Cobalt(II)-hydroxid ist ein attraktives Elektrodenmaterial für alkalische Zink-Ionen-Batterien aufgrund seines großen Zwischenschichtzwischenraums, der Zn-Ionen speichern kann. Seine Stabilität in saurem ZnSO4-Elektrolyten ist jedoch aufgrund seiner amphoteren Natur eine Herausforderung .

Chloridoxidationsreaktion (COR)

Verschiedene Formen von Cobalt(II)-hydroxiden zeigen unterschiedliche Aktivitäten in COR. Beispielsweise weist β-CoOOH im Vergleich zu γ-CoOOH eine höhere COR-Selektivität auf, was das Potenzial für selektive katalytische Anwendungen zeigt .

Morphologische und strukturelle Studien

Das Abscheidepotential und die Zeitsubstitution für Co(OH)2 auf Nickelgewebe können die morphologischen und strukturellen Eigenschaften des Materials beeinflussen. Dies hat Auswirkungen auf seine Verwendung in verschiedenen elektrochemischen Anwendungen .

Wirkmechanismus

Target of Action

Cobalt hydroxide (Co(OH)2) primarily targets the electrochemical reactions in energy storage devices such as supercapacitors . The compound’s primary role is to enhance the energy storage capacity of these devices .

Mode of Action

Co(OH)2 interacts with its targets through a series of redox reactions . The compound’s layered structure, consisting of cobalt ions in the +2 oxidation state and hydroxide ions, plays a crucial role in these interactions . The high specific capacitance and long cycling life of cobalt hydroxide involve a complete modification of the electrode morphology .

Biochemical Pathways

The affected pathways primarily involve the charge/discharge process in energy storage devices . The conversion during this process is free of any massive structural evolution, but with some tiny shuffling or adjustments of atom/ion species .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their movement within the body, in the context of Co(OH)2, we can discuss its properties related to solubility and stability. Co(OH)2 is a pink solid insoluble in water . It is soluble in acids and ammonia, but insoluble in dilute alkalis .

Result of Action

The result of Co(OH)2’s action is the enhanced energy storage capacity of the devices in which it is used . This is achieved through the compound’s high specific capacitance and long cycling life .

Action Environment

The action, efficacy, and stability of Co(OH)2 can be influenced by environmental factors such as the presence of alkali and oxygen . In the presence of alkali, suspensions of Co(OH)2 are oxidized by air to the brown CoO(OH), this oxidation being brought about rapidly by oxidants such as hypochlorite, bromine water or hydrogen peroxide .

Safety and Hazards

Eigenschaften

IUPAC Name |

cobalt(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKVAEGIVYSGNY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

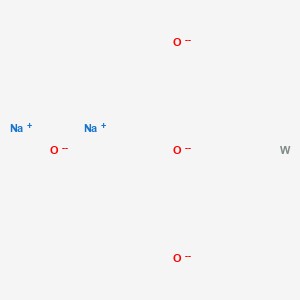

[OH-].[OH-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.948 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21041-93-0, 12672-51-4 | |

| Record name | Cobalt dihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21041-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51B9AYG60K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Cobalt hydroxide?

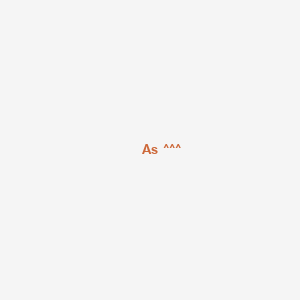

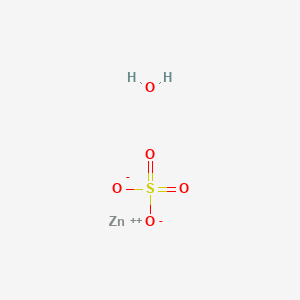

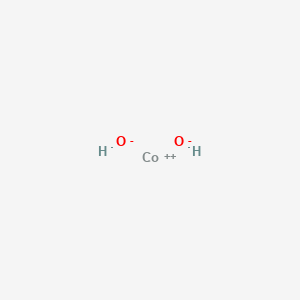

A1: Cobalt hydroxide has a molecular formula of Co(OH)₂ and a molecular weight of 92.948 g/mol.

Q2: What spectroscopic techniques are used to characterize Cobalt hydroxide?

A2: Common techniques include X-ray diffraction (XRD) to determine crystal structure, Fourier transform infrared spectroscopy (FT-IR) to identify functional groups, and scanning electron microscopy (SEM) to observe morphology. [, , , , , , ]

Q3: What are the different crystalline forms of Cobalt hydroxide, and how do their properties differ?

A3: Cobalt hydroxide exists in two main crystalline forms, α-Co(OH)₂ and β-Co(OH)₂. The α-phase is less stable and can be oxidized to CoOOH, while the β-phase is more stable. [, , ] The presence of anions during synthesis can also influence the formation of hydrotalcite-like intermediates. []

Q4: How stable is Cobalt hydroxide in different environments?

A4: Cobalt hydroxide can transform into cobalt oxides (Co3O4/CoOOH) in aqueous solutions at elevated temperatures (50-90°C). [] This transformation depends on factors like the OH⁻:Co²⁺ ratio and aging time. [] Electron beam irradiation can also alter its structure, leading to the formation of Co3O4. []

Q5: How does the morphology of Cobalt hydroxide affect its performance in applications like supercapacitors?

A5: Nanostructured morphologies, such as nanoflakes, nanorods, and hollow spheres, enhance the surface area and facilitate ion and electron transport, improving electrochemical performance. [, , , , ] Direct growth on conductive substrates like nickel foam can further enhance conductivity and mechanical adhesion. [, ]

Q6: What are the main catalytic applications of Cobalt hydroxide?

A6: Cobalt hydroxide is recognized for its catalytic activity in oxygen evolution reactions (OER) [, , , , , ], a crucial process in water splitting and metal-air batteries. It also exhibits catalytic activity in the depolymerization of polyethylene terephthalate (PET) via glycolysis reactions. []

Q7: How do doping and the formation of hybrid nanostructures influence the catalytic activity of Cobalt hydroxide?

A7: Doping with elements like Silver (Ag) [] or Vanadium (V) and Fluoride (F) [] can modify the electronic structure of Cobalt hydroxide, enhancing its OER activity by increasing the proportion of high-valence cobalt ions. [, ] Hybrid nanostructures, such as those formed with reduced graphene oxide (rGO) [, ] or V2O5 [], can increase the active surface area and promote charge transport, significantly enhancing the OER performance. [, ]

Q8: How does the presence of Cobalt hydroxide influence the thermal decomposition of ammonium perchlorate?

A8: When supported on reduced graphene oxide, Cobalt hydroxide nanoparticles (Co(OH)2|rGO) act as catalysts in the thermal decomposition of ammonium perchlorate (AP), a key component in solid propellants. [] Co(OH)2|rGO lowers the decomposition temperature and increases the energy release during AP decomposition. []

Q9: Have there been computational studies on the catalytic activity of Cobalt hydroxide?

A9: Yes, Density Functional Theory (DFT) calculations were used to investigate the role of ionic liquids (ILs) in enhancing the electrochemical performance of IL-Co(OH)2 nanohybrids. [] The calculations suggested that ILs facilitate the hydrogen desorption/adsorption process on the Co(OH)2 surface, improving the redox reaction. []

Q10: How does the size of Co(OH)2 nanoparticles influence their catalytic activity?

A10: Smaller Co(OH)2 nanoparticles, especially those in the ultrafine range (~8 nm), exhibit enhanced oxygen reduction reaction (ORR) activity compared to their bulk counterparts. [] This enhanced activity is attributed to the increased surface area and the availability of more active sites.

Q11: What is the role of the Co(OH)2 morphology in its application as a catalyst?

A11: The morphology of Co(OH)2 plays a crucial role in its catalytic activity. For example, Co(OH)2 nanosheets with a high aspect ratio and abundant active sites exhibit superior performance in the depolymerization of polyethylene terephthalate (PET). [] Similarly, dandelion-like Co(OH)2 nanostructures, offering a larger surface area, demonstrate enhanced electrochemical performance in supercapacitors. []

Q12: Are there strategies for improving the stability of Cobalt hydroxide?

A12: Synthesizing hybrid structures with materials like reduced graphene oxide (rGO) [] or incorporating Cobalt hydroxide into composites can enhance its stability. []

Q13: What are the safety considerations related to Cobalt hydroxide?

A13: While not extensively discussed in these papers, Cobalt hydroxide, like many metal hydroxides, should be handled with care as it can cause skin and eye irritation. Proper personal protective equipment should be used during handling and disposal.

Q14: What are the environmental concerns associated with Cobalt hydroxide?

A14: The environmental impact of Cobalt hydroxide is a concern, especially regarding its release during battery recycling. [] Developing efficient recycling methods to recover cobalt from spent batteries is crucial to mitigate potential environmental risks. [, ]

Q15: How can Cobalt hydroxide be recycled from spent lithium-ion batteries?

A16: Several methods, including precipitation techniques using ethanol, are being explored to recover cobalt from spent batteries. [, ] These methods aim to separate and recover valuable metals like cobalt and lithium in their sulfate form, allowing for their reuse in new batteries. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.